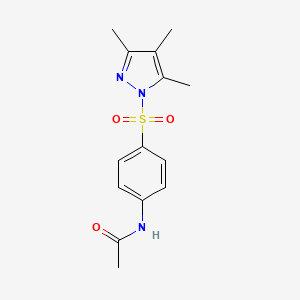

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHHLGQCJBGZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, commonly referred to as TPSA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of TPSA is with a molecular weight of 307.37 g/mol. The compound features a pyrazole moiety linked to a sulfonyl group and an acetamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O3S |

| Molecular Weight | 307.37 g/mol |

| IUPAC Name | N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |

| Purity | Typically 95% |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to TPSA have shown inhibitory effects against various cancer cell lines. Specifically, some derivatives have demonstrated IC50 values in the micromolar range against BRAF(V600E) mutant cells, which are crucial targets in melanoma therapy .

Case Study:

In a study by Xia et al., a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. One derivative exhibited an IC50 of 49.85 µM, indicating potent antitumor activity .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. TPSA and its analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that TPSA may serve as a potential therapeutic agent for inflammatory diseases .

Research Findings:

In vitro assays demonstrated that certain pyrazole derivatives can significantly reduce LPS-induced inflammation in macrophages, supporting their potential use in treating inflammatory conditions .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been widely documented. Studies have indicated that compounds similar to TPSA can disrupt bacterial cell membranes, leading to cell lysis. For example, one derivative was reported to exhibit significant activity against several strains of pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of TPSA can be attributed to its structural components:

- Pyrazole Ring: Essential for interaction with biological targets.

- Sulfonyl Group: Enhances solubility and bioavailability.

- Acetamide Functionality: May contribute to binding affinity with target proteins.

Understanding these relationships is crucial for designing more effective analogs with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole or Pyrimidine Cores

(a) N4-Acetylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide)

- Structure : Replaces the 3,4,5-trimethylpyrazole group with a 4,6-dimethylpyrimidine ring.

- Key Data : Elemental analysis (C, H, N percentages) aligns closely with theoretical values (C: 46.87% vs. 47.08% found; H: 4.72% vs. 4.84%; N: 10.93% vs. 10.78%) .

(b) N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)

- Structure : Features a piperazine ring instead of the pyrazole group.

- Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, outperforming standard analgesics like paracetamol in preclinical studies .

(c) N-{4-[(4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)sulfamoyl]phenyl}acetamide

- Structure: Extends the pyrazole-containing scaffold with a pyridazinyl-amino-phenylsulfamoyl group.

- Molecular Mass: Higher complexity (monoisotopic mass: 491.1739 Da) compared to the target compound, likely influencing pharmacokinetic properties like solubility and membrane permeability .

Pharmacological Activity Comparison

Research Implications and Gaps

- Further studies should prioritize in vitro assays for antimicrobial, anti-inflammatory, or analgesic activity.

- Design Strategies : Substituting the pyrazole core with piperazine or pyridazine groups (as in analogues ) could modulate target selectivity and potency.

Q & A

Q. How can the synthesis of N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including sulfonylation of the pyrazole core, coupling with acetamide derivatives, and purification. Key steps:

- Sulfonylation : React 3,4,5-trimethyl-1H-pyrazole with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Coupling : Introduce the sulfonyl group to 4-aminophenylacetamide via nucleophilic substitution in anhydrous dichloromethane with triethylamine as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Catalysts : Zeolite (Y-H) and pyridine have been effective in analogous reactions to enhance reaction efficiency .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole, sulfonyl linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ peak at m/z 377.12) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : Purity analysis using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-acetamide hybrids):

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer : SAR studies require iterative synthesis and testing of derivatives:

- Variation of Substituents : Modify methyl groups on the pyrazole ring (e.g., 3,4,5-trimethyl vs. 3,5-dimethyl) to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphoryl moieties to evaluate target binding .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .

- In Vivo Validation : Select top candidates from in vitro screens for murine models of inflammation or tumor xenografts .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Address discrepancies through:

- Standardized Assay Conditions : Ensure consistent cell lines, culture media, and compound concentrations (e.g., 1–100 µM range) .

- Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion and time-kill assays .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to verify direct binding to putative targets (e.g., COX-2) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., N-phenylacetamide sulphonamides) to identify trends .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer : Integrate experimental and computational approaches:

- Proteomics : Perform affinity chromatography with immobilized compound, followed by LC-MS/MS to identify bound proteins .

- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina; prioritize kinases or GPCRs due to sulfonamide’s prevalence in these inhibitors .

- CRISPR-Cas9 Knockout : Validate candidate targets by knocking out genes (e.g., PTGS2 for COX-2) and assessing loss of compound efficacy .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically?

- Methodological Answer :

- Hepatic Microsomal Assay : Incubate with human liver microsomes (HLMs) to measure half-life (t₁/₂) and identify major metabolites via LC-QTOF .

- Cytotoxicity Screening : Test on non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices .

- hERG Channel Inhibition : Patch-clamp assays to assess cardiac toxicity risk .

Data Contradiction Analysis

Q. How to reconcile divergent reports on COX-2 inhibition efficacy among sulfonamide-acetamide derivatives?

- Methodological Answer : Potential factors include:

- Assay Variability : Fluorometric vs. colorimetric COX-2 assays may yield differing IC₅₀ values .

- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results; re-test with HPLC-validated samples .

- Species-Specific Activity : Human vs. murine COX-2 isoform differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.